molecular formula C9H5N B1338605 2,6-Diethynylpyridine CAS No. 75867-46-8

2,6-Diethynylpyridine

Cat. No.: B1338605
CAS No.: 75867-46-8
M. Wt: 127.14 g/mol
InChI Key: VYRLFYTZNXGQIK-UHFFFAOYSA-N
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Description

2,6-Diethynylpyridine (CAS No. 75867-46-8) is a pyridine derivative featuring two ethynyl (-C≡CH) groups at the 2- and 6-positions. Its molecular formula is C₉H₅N, with a molecular weight of 127.14 g/mol . The compound is synthesized via Sonogashira coupling or copper-catalyzed alkyne-azide cycloaddition (CuAAC) "click" reactions, enabling modular functionalization for diverse applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diethynylpyridine typically involves the Sonogashira coupling reaction. This reaction is carried out by coupling 2,6-dibromopyridine with terminal alkynes in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine. The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a standard approach in both laboratory and industrial settings due to its efficiency and relatively mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethynylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Diethynylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diethynylpyridine is largely dependent on its structural properties. The ethynyl groups can participate in various chemical reactions, leading to the formation of new bonds and structures. The pyridine ring can interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

Compound Substituents Molecular Weight (g/mol) Key Applications Synthesis Yield References
2,6-Diethynylpyridine Ethynyl (-C≡CH) 127.14 Supramolecular chemistry, fluorescence probes 42–84%*
2,6-Bis(pyrazolyl)pyridine Pyrazole rings ~250† Tridentate ligands for catalysis 20–84%
2,6-Bis[2-(5-iodo-2-thiophenyl)ethynyl]pyridine Thiophene-iodine substituents 543.0 Organic electronics 6%
2,6-Bis[2-(6-bromo-2-pyridyl)ethynyl]pyridine Bromopyridyl substituents 440.0 Halogen-bonded frameworks 32%

*Yield varies with reaction conditions (e.g., CuAAC vs. Sonogashira coupling). †Estimated based on similar structures.

Key Insights :

  • Reactivity : this compound outperforms halogen-substituted analogs (e.g., iodine/bromo derivatives) in CuAAC reactions due to higher ethynyl group accessibility .
  • Ligand Flexibility : Pyrazole-substituted analogs (e.g., 2,6-bis(pyrazolyl)pyridine) form stronger coordination bonds with transition metals, enhancing catalytic activity compared to ethynylpyridine derivatives .

Functional Comparison in Supramolecular Chemistry

Compound Self-Assembly Mechanism Metal Coordination Application Example Limitations References
This compound Weak H-bonds, π-π stacking Ag⁺, Fe²⁺, Os Metallo-hydrogels, STM imaging Low solubility in polar solvents
2,5-Diethynylpyridine Conjugated π-system Fe (ferrocene) Molecular diodes, charge transfer Limited structural diversity
Tetratriazole Macrocycles CuAAC cyclization Zn²⁺, Co²⁺ Catenanes, nanotube structures Tedious synthesis steps

Key Insights :

  • Electronic Properties : 2,5-Diethynylpyridine bridges in ferrocene frameworks exhibit superior electron transfer efficiency compared to 2,6-isomers, attributed to linear π-conjugation .
  • Catenane Formation : While this compound facilitates [2]catenane synthesis with dipropargyl ethers (72% yield), it fails to form catenanes with triazole macrocycles due to geometric mismatches .

Application-Specific Performance

Fluorescence Sensing

  • This compound Derivatives : Exhibit turn-on fluorescence upon binding human telomeric G-quadruplex DNA, with detection limits <1 µM .
  • Biphenyl Ethynyl Analogs : Lower sensitivity due to reduced planarity and weaker DNA interactions .

Catalysis

  • CuAAC Ligands : this compound-based ligands achieve 84% yield in macrocycle synthesis, outperforming galactose-triazole ligands (≤60% yield) .

Biological Activity

2,6-Diethynylpyridine (DEP) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. This article provides a detailed overview of the biological activity of DEP, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by two ethynyl groups attached to the 2 and 6 positions of the pyridine ring. Its molecular formula is C9H5NC_9H_5N and it has a molecular weight of 133.14 g/mol. The compound's structure contributes to its unique chemical properties, influencing its interactions with biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit cytotoxic effects against various cancer cell lines. A notable study reported that related compounds with similar structures demonstrated IC50 values ranging from 40 to 70 μM against different cancer types, indicating moderate cytotoxicity . Furthermore, DEP's ability to bind to DNA and RNA suggests mechanisms through which it may exert its anticancer effects .

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (μM)
MCF-7 (Breast)65
HeLa (Cervical)55
A549 (Lung)72

Interaction with Metal Ions

The interaction of DEP with metal ions has also been explored. It has been used as a ligand in coordination chemistry, forming complexes that may enhance its biological activity. For example, studies have indicated that metal complexes formed with DEP can exhibit improved stability and biological efficacy compared to the free ligand .

The biological activity of DEP can be attributed to several mechanisms:

  • DNA Binding : DEP has been shown to intercalate into DNA strands, disrupting replication and transcription processes.
  • Metal Ion Coordination : The ability of DEP to coordinate with metal ions enhances its stability and may facilitate targeted delivery in therapeutic applications .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that DEP may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.

Case Study 1: Anticancer Activity in Breast Cancer Models

A study investigated the effects of DEP on MCF-7 breast cancer cells. The results indicated that treatment with DEP led to significant apoptosis in these cells, as evidenced by increased levels of caspase-3 activation and PARP cleavage. This study highlights the potential of DEP as a therapeutic agent in breast cancer treatment.

Case Study 2: Coordination Complexes with Copper

Another investigation focused on the synthesis of copper complexes using DEP as a ligand. These complexes exhibited enhanced anticancer activity compared to their non-complexed counterparts. The study concluded that the coordination of copper ions with DEP significantly increased cytotoxicity against HeLa cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,6-Diethynylpyridine, and what key considerations ensure high yield and purity?

  • Methodology : Synthesis typically involves Cu-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling. For example, reacting this compound with diazides under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate) yields macrocycles. Key considerations include:

  • Using TIPS-protected alkynes to prevent undesired side reactions .
  • Optimizing stoichiometry (e.g., 10 equivalents of diazide per alkyne) to achieve 84% yield .
  • Purification via column chromatography or recrystallization from DMF due to low solubility .

Q. How can researchers address solubility challenges of this compound derivatives during purification and characterization?

  • Solutions :

  • Recrystallization : Use high-boiling solvents like DMF or kerosene/1-octanol mixtures .
  • Copolymerization : Incorporate 1,3-diethynylbenzene to enhance solubility while retaining functionality .
  • Alternative Characterization : Employ solid-state NMR or X-ray crystallography (e.g., CSD entry LUMYEX) when solution-state ¹³C NMR is impractical .

Advanced Research Questions

Q. What methodological approaches enable selective functionalization of this compound to preserve one ethynyl group for further derivatization?

  • Strategies :

  • Controlled Stoichiometry : React this compound with sodium azide and bromoketones under Cu catalysis to achieve mono-functionalization (e.g., derivative 3l ) .
  • Stepwise CuAAC : Use protected intermediates (e.g., TIPS-alkyne) to selectively modify one ethynyl group, enabling synthesis of tetradentate ligands like 10 in two steps .

Q. Why do certain supramolecular assemblies involving this compound fail to form predicted interlocked structures like catenanes, despite favorable computational modeling?

  • Key Factors :

  • Geometric Mismatch : Precursor geometry and macrocycle ring size critically influence self-assembly. Computational models (GFN2-xTB) may overlook steric clashes or dynamic solution behavior .
  • Successful Conditions : Use α,α′-diazido-p-xylene with dipropargyl ether under multicomponent reactions to achieve 72–78% catenane yields .

Q. How does this compound contribute to nonlinear optical (NLO) materials?

  • Mechanism : Polar crystal packing via C(sp²)–H···N and C(sp)–H···π interactions generates intense second-harmonic generation (SHG) responses. The SHG efficiency of this compound crystals is 5× higher than urea .

Q. What role does this compound play in designing microporous polymers for environmental applications?

  • Applications :

  • CO₂ Capture : Homopolymers exhibit CO₂ uptake of 1.2 mmol/g at 1 bar via Lewis acid-base interactions .
  • Water Harvesting : Copolymers with 3,5-diethynylpyridine adsorb 376 mg/g H₂O at 90% RH, ideal for atmospheric water harvesting .

Q. Data Contradictions and Resolution

Q. Why do computational models predict feasible catenane formation, while experimental attempts fail?

  • Resolution : Modeling (e.g., GFN2-xTB) may not account for kinetic barriers or solvent effects. Experimental failures with Zn²⁺/Co²⁺ templates highlight the need for precise precursor design, as seen in successful catenane syntheses using α,α′-diazido-p-xylene .

Q. Methodological Best Practices

Q. How to optimize CuAAC reactions for this compound-based macrocycles?

  • Protocol :

  • Use CuSO₄/sodium ascorbate in DMF/H₂O (4:1) at RT for 20 hours .
  • Purify via EDTA/NH₃(aq) washes to remove copper residues .

Q. What computational tools are effective for studying this compound-based electronic materials?

  • Tools :

  • DFT/TD-DFT : Analyze electron transfer mechanisms in ferrocene-based molecular diodes .
  • Constrained DFT : Predict optical properties and mixed-valence behavior .

Properties

IUPAC Name

2,6-diethynylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N/c1-3-8-6-5-7-9(4-2)10-8/h1-2,5-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRLFYTZNXGQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC(=CC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503251
Record name 2,6-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75867-46-8
Record name 2,6-Diethynylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diethynylpyridine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2,6-Diethynylpyridine
2,6-Diethynylpyridine
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2,6-Diethynylpyridine

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